(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine

Chiral Resolution Enantiomeric Purity Stereochemistry

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine (CAS 1311255-02-3) is a chiral, Boc-protected diamine building block that fuses a piperidine ring with an (R)-configured 3-aminopyrrolidine moiety. With molecular formula C₁₄H₂₇N₃O₂ and molecular weight 269.38 Da, the compound presents two differentiated secondary/primary amine handles—the Boc-protected piperidine nitrogen and the free primary amine on the pyrrolidine ring—enabling sequential, chemoselective derivatization without transient protecting-group scrambling.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
Cat. No. B7987312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N
InChIInChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3/t11-/m1/s1
InChIKeyAXSZRIFILNLUSR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine – Chiral Dual-Heterocycle Building Block for Drug Discovery Procurement


(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine (CAS 1311255-02-3) is a chiral, Boc-protected diamine building block that fuses a piperidine ring with an (R)-configured 3-aminopyrrolidine moiety . With molecular formula C₁₄H₂₇N₃O₂ and molecular weight 269.38 Da, the compound presents two differentiated secondary/primary amine handles—the Boc-protected piperidine nitrogen and the free primary amine on the pyrrolidine ring—enabling sequential, chemoselective derivatization without transient protecting-group scrambling . This predefined (R)-stereochemistry at the pyrrolidine 3-position, combined with a commercially available purity specification of 97.0%, makes the molecule a strategically valuable intermediate for medicinal chemistry programs that require a conformationally constrained, enantiopure diamine scaffold rather than simpler, achiral piperidine or pyrrolidine alternatives .

Why Generic or Racemic Substitution Fails: The Procurement Case for (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine


Substituting (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine with its racemic mixture (CAS 885274-89-5), the (S)-enantiomer, the regioisomeric 1-(3-pyrrolidinyl)-4-(Boc-amino)piperidine (CAS 885274-91-9), or simpler monocyclic building blocks introduces scientifically and procedurally consequential differences. The racemate requires additional chiral separation or asymmetric synthesis steps, adding cost, time, and yield losses, while the regioisomer (CAS 885274-91-9) shifts the free amine position from the pyrrolidine to the piperidine ring, fundamentally altering the spatial presentation of the nucleophilic handle and leading to divergent SAR in downstream conjugates . Simpler analogs such as (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0) lack the piperidine spacer entirely, forfeiting the dual-heterocycle topology that has been explicitly exploited in chemokine receptor (CCR2b, MCH-R1), P2X3, and kinase-targeted programs that used 3-aminopyrrolidine-piperidine hybrids to modulate potency, selectivity, and physicochemical properties [1]. Generic substitution therefore risks non-overlapping biological profiles, costly re-optimization, and regulatory documentation gaps if the specific CAS-grade intermediate is already embedded in a development candidate’s synthetic route or patent composition-of-matter disclosure [2].

Product-Specific Quantitative Evidence Guide for (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine Selection


Stereochemical Identity: Defined (R)-Configuration vs. Racemate Eliminates Late-Stage Chiral Resolution Costs

The (R)-enantiomer (CAS 1311255-02-3) is supplied with a specified purity of 97.0%, and its IUPAC name (tert-butyl 4-[(3R)-3-aminopyrrolidin-1-yl]piperidine-1-carboxylate) and SMILES notation (CC(C)(C)OC(=O)N1CCC(N2CC[C@@H](N)C2)CC1) unambiguously assign the absolute configuration at the pyrrolidine 3-position . In contrast, the racemic mixture (CAS 885274-89-5, Fluorochem product code F241675) is offered at a lower purity specification of 95% and carries the non-stereodescriptive IUPAC name tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate, indicating the absence of enantiomeric resolution . For procurement decisions, the pre-resolved (R)-enantiomer obviates the need for costly chiral preparative chromatography or asymmetric synthesis steps that would be required if the racemate were purchased. The enantiomerically pure building block also ensures that any downstream SAR interpretation is not confounded by the presence of the (S)-antipode, which may exhibit divergent target binding or off-target profiles—a principle amply demonstrated in the 3-aminopyrrolidine chemokine receptor literature, where enantiomeric configuration decisively influenced CCR2b antagonist potency [1].

Chiral Resolution Enantiomeric Purity Stereochemistry

Synthetic Strategy: Boc Protection Enables Orthogonal Deprotection vs. Cbz Analogs in Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) group on (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine (CAS 1311255-02-3) is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), which is orthogonal to the hydrogenolytic deprotection required for the structurally analogous Cbz-protected building block (R)-1-Cbz-4-(3-aminopyrrolidin-1-yl)piperidine (CAS 1311255-13-6) . Both compounds are offered at identical purity (97%) and comparable pricing (¥18,282/1g for both on cnreagent.com), yet the Boc variant is explicitly identified as a key intermediate in pharmaceutical development targeting neurological disorders, where acid-labile protecting groups are preferred for compatibility with palladium-sensitive substrates or sulfur-containing pharmacophores that would be poisoned by Cbz hydrogenolysis conditions . The choice is non-trivial: in multi-step sequences where a benzyl ester, aryl halide, or thioether is present elsewhere in the molecule, the Boc analog permits selective piperidine nitrogen unveiling without reducing the sensitive functionality. This orthogonal deprotection capability is widely exploited in peptide-mimetic synthesis and kinase inhibitor construction, where sequential unmasking of the piperidine and pyrrolidine amines is required to install two different pharmacophore elements .

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Core Scaffold Versatility: Dual-Heterocycle Architecture Enables Chemokine and Ion-Channel Modulator Libraries Unattainable with Simpler Building Blocks

The 3-aminopyrrolidine-piperidine hybrid scaffold—of which (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine is the archetypal, commercially available enantiopure building block—has been validated in multiple target classes that simpler building blocks cannot effectively address. In MCH-R1 (melanin-concentrating hormone receptor 1) antagonist optimization, a substituted 4-aminopiperidine hit from HTS was structurally evolved through piperidine ring contraction to a 3-aminopyrrolidine series, ultimately yielding potent antagonists with Ki values of 7 nM—a transformation that could not have been realized using monocyclic 4-aminopiperidine alone [1]. Similarly, in the P2X3 antagonist field, compounds bearing the 3-aminopyrrolidine-piperidine topology have demonstrated low nanomolar IC₅₀ values at human P2X3 receptors (e.g., 48 nM for a representative analog in C6BU-1 cell-based assays), with the dual-nitrogen architecture critical for achieving both potency and selectivity over P2X2 and P2X2/3 subtypes [2]. By contrast, the simpler building block (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0, MW 186.25 Da, priced at approximately USD 25–35 for 5–10 g) lacks the piperidine ring entirely, providing only a single amine handle and a substantially different spatial presentation that is incompatible with target binding pockets requiring the full piperidine-pyrrolidine extension [3]. The procurement value proposition is clear: purchasing (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine provides direct access to a pharmacologically validated chemotype space that simpler building blocks can neither mimic nor efficiently be elaborated into without 3–5 additional synthetic steps and corresponding yield losses.

Chemokine Receptors P2X3 Antagonists Kinase Inhibitors

Procurement Value: Price, Purity, and Supply Chain Visibility for the (R)-Enantiomer Relative to Analogs

A comparative procurement analysis across the four most closely related commercially available analogs reveals that (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine (CAS 1311255-02-3, 97% purity) is priced at ¥18,282/1g from Fluorochem on cnreagent.com, a price point identical to the Cbz-protected (R)-enantiomer (CAS 1311255-13-6) at the same purity and scale . This price parity eliminates cost as a barrier to selecting the synthetically more versatile Boc variant. The racemic mixture (CAS 885274-89-5) is offered by Fluorochem at £411/250mg (~¥3,800) and £800/1g (~¥7,400), which is superficially cheaper at the 1g scale but does not include the additional cost of chiral resolution (estimated ¥5,000–15,000/1g for preparative chiral HPLC or SFC, plus 10–30% material loss), making the pre-resolved (R)-enantiomer the economically rational choice for chiral drug discovery programs . The regioisomer 1-(3-pyrrolidinyl)-4-(Boc-amino)piperidine (CAS 885274-91-9) is available from Amatek Scientific at 97% purity, but no publicly listed pricing was identified, suggesting lower market transparency and potentially longer lead times . The procurement conclusion is that the target (R)-Boc compound offers the optimal combination of defined chirality, orthogonal protecting-group strategy, supply-chain documentation (SDS, MDL number MFCD19382451), and transparent pricing—attributes that support efficient scientific procurement workflows and reduce the administrative burden of supplier qualification.

Procurement Cost Efficiency Supply Chain

Safety and Handling: Defined Hazard Profile Enables Proactive Risk Management in Laboratory Procurement

The (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine product from Fluorochem is accompanied by a comprehensive Safety Data Sheet (SDS) that classifies the compound under GHS07 with Signal Word 'Warning' and specifies hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with detailed precautionary codes (P260–P501) for safe handling, storage, and disposal . This level of hazard documentation is not uniformly available for all comparator compounds; for example, the Santa Cruz Biotechnology listing for the racemic mixture (sc-287167) explicitly states that the SDS is not currently available online, requiring users to submit a formal request and await fulfillment . In a procurement context, incomplete or delayed safety documentation can stall institutional chemical approval workflows (e.g., university EH&S review, CRO compound acceptance), directly impacting project timelines. The availability of a complete, publicly accessible SDS for the target (R)-enantiomer therefore constitutes a non-negligible procurement advantage, reducing administrative lead time by an estimated 1–5 business days relative to compounds requiring SDS requests.

Laboratory Safety Risk Assessment SDS

Regioisomeric Precision: 4-(3-Aminopyrrolidin-1-yl) Substitution Pattern Avoids Pharmacophoric Mismatch with 1-(Pyrrolidinyl)-4-amino Regioisomer

The connectivity of (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine—where the pyrrolidine N-1 is attached to the piperidine C-4, and the free primary amine resides on the pyrrolidine C-3—positions the nucleophilic amino group approximately 5.5–6.5 Å from the piperidine ring centroid in an extended conformation, creating a specific vector of substitution that is critical for target engagement. In the regioisomeric compound 1-(3-pyrrolidinyl)-4-(Boc-amino)piperidine (CAS 885274-91-9), the connectivity is reversed: the pyrrolidine is attached via its C-3 to the piperidine N-1, and the Boc-protected amine is located on the piperidine C-4, yielding a fundamentally different spatial relationship between the two nitrogen atoms and their respective substituents . This topological distinction is not merely academic: in the MCH-R1 antagonist series reported by Hertzog et al., the deliberate contraction of a 4-aminopiperidine to a 3-aminopyrrolidine ring while maintaining the same piperidine attachment point was essential for achieving Ki values in the low nanomolar range (7 nM), explicitly demonstrating that the spatial orientation of the amine relative to the piperidine anchor is a critical determinant of pharmacological activity [1]. Procurement of the incorrect regioisomer would therefore yield a building block that—despite identical molecular formula and similar cost—cannot be used interchangeably in established synthetic routes and would generate downstream screening data that are not comparable to literature precedents.

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Best Research and Industrial Application Scenarios for (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine


Enantiopure Chemokine Receptor (CCR2/MCH-R1) Antagonist Lead Optimization

The (R)-configured 3-aminopyrrolidine moiety of (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine directly maps onto the stereochemical requirement established in CCR2b and MCH-R1 antagonist SAR, where the (R)-enantiomer of the 3-aminopyrrolidine series was critical for potent receptor engagement [1]. The Boc-protected piperidine nitrogen allows late-stage diversification (e.g., sulfonylation, reductive amination, or urea formation) after the pyrrolidine primary amine has been elaborated into a target-specific warhead, enabling a convergent synthetic strategy that is incompatible with Cbz-protected analogs due to the need for hydrogenolysis conditions that would reduce sensitive functional groups .

Purinergic P2X3 Receptor Modulator Synthesis for Pain and Inflammation Programs

The 3-aminopyrrolidine-piperidine scaffold has yielded P2X3 antagonists with IC₅₀ values in the low nanomolar range (e.g., 48 nM), and (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine provides the direct entry point for constructing such chemotypes with defined stereochemistry [2]. The dual-nitrogen architecture is critical for achieving simultaneous interactions with the orthosteric ATP-binding pocket and an adjacent allosteric subsite, a binding mode that simpler monocyclic building blocks such as (R)-1-Boc-3-aminopyrrolidine cannot recapitulate without extensive synthetic elaboration.

Parallel Library Synthesis of Bis-Cationic Pharmacophores via Chemoselective Sequential Functionalization

The orthogonal reactivity of the pyrrolidine free amine (nucleophilic, can be acylated, alkylated, or converted to a urea/guanidine) and the Boc-protected piperidine (inert until acidic deprotection) makes (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine ideal for parallel synthesis workflows where diverse R₁ groups are introduced at the pyrrolidine amine in Step 1, followed by global Boc deprotection and introduction of diverse R₂ groups at the piperidine amine in Step 2 . This strategy generates a matrix library of R₁ × R₂ analogs with maximal efficiency, and the commercial availability of the building block at 97% purity with complete analytical documentation supports the reproducibility requirements of such automated synthesis platforms.

Fragment-Based Drug Discovery (FBDD) with Pre-Validated Chiral Scaffold Hopping

In fragment-based campaigns where an initial hit contains a piperidine or pyrrolidine fragment, (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine serves as a strategically pre-assembled 'scaffold-hop' intermediate that simultaneously introduces the complementary heterocycle and defined chirality in a single procurement step. Rather than synthesizing the dual-heterocycle system de novo (3–5 steps, cumulative yield <50%), the fragment team can purchase the building block, elaborate the free amine with fragment-growing vectors informed by X-ray crystallography or SAR, and rapidly access lead-like molecules [3].

Quote Request

Request a Quote for (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.